3-(2,5-Dimethylphenyl)phenol
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Overview
Description
3-(2,5-Dimethylphenyl)phenol is an organic compound with the molecular formula C14H14O It is a phenolic compound characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with two methyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with 2,5-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Another method involves the Suzuki-Miyaura coupling reaction, where 2,5-dimethylphenylboronic acid is coupled with phenol in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is performed under mild conditions and provides high yields of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions allows for high throughput and consistent product quality. Additionally, the purification of the product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(2,5-Dimethylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenyl)phenol involves its interaction with various molecular targets. The hydroxyl group allows it to act as an antioxidant by scavenging free radicals and chelating metal ions. Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylphenol: Similar structure but with methyl groups at the 2 and 3 positions.
3,5-Dimethylphenol: Similar structure with methyl groups at the 3 and 5 positions.
2,4-Dimethylphenol: Similar structure with methyl groups at the 2 and 4 positions.
Uniqueness
3-(2,5-Dimethylphenyl)phenol is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group also enhances its potential as an antioxidant and its ability to participate in various chemical reactions.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-6-7-11(2)14(8-10)12-4-3-5-13(15)9-12/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIIHUOVNXHCMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653572 |
Source
|
Record name | 2',5'-Dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177232-47-1 |
Source
|
Record name | 2',5'-Dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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